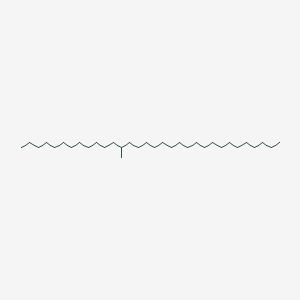
13-Methyldotriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Methyldotriacontane is a long-chain hydrocarbon with the molecular formula C33H68. It is a branched alkane, specifically a methyl-substituted dotriacontane. This compound is part of a larger class of hydrocarbons known as alkanes, which are characterized by their single bonds and saturated carbon chains. The structure of this compound includes a methyl group attached to the 13th carbon of a 32-carbon chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methyldotriacontane typically involves the alkylation of a long-chain alkane with a methyl group. This can be achieved through various methods, including:
Friedel-Crafts Alkylation: This method involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation of a long-chain alkane with a methyl halide.
Grignard Reaction: This method involves the reaction of a long-chain alkyl halide with a methyl Grignard reagent (CH3MgBr) to form the desired methyl-substituted alkane.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of long-chain alkenes or the oligomerization of smaller alkanes followed by selective methylation. These processes are typically carried out under high pressure and temperature conditions to achieve the desired product yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 13-Methyldotriacontane, like other alkanes, primarily undergoes reactions such as:
Oxidation: This reaction involves the conversion of the alkane to alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or heat, leading to the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or heat.
Major Products Formed:
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Substitution: Haloalkanes (e.g., 13-chlorodotriacontane).
Applications De Recherche Scientifique
13-Methyldotriacontane has various applications in scientific research, including:
Chemistry: Used as a reference standard in gas chromatography for the analysis of complex hydrocarbon mixtures.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable complexes with certain drugs.
Industry: Utilized in the production of lubricants and waxes due to its high molecular weight and stability.
Mécanisme D'action
The mechanism of action of 13-Methyldotriacontane is primarily related to its physical properties rather than specific biochemical interactions. As a long-chain hydrocarbon, it exhibits hydrophobic characteristics, making it useful in applications requiring water repellency and stability. In biological systems, it forms part of the lipid layer that protects and insulates organisms.
Comparaison Avec Des Composés Similaires
Dotriacontane: A straight-chain alkane with the formula C32H66.
2-Methyldotriacontane: A methyl-substituted dotriacontane with the methyl group on the second carbon.
10-Methyldotriacontane: Another methyl-substituted dotriacontane with the methyl group on the tenth carbon.
Uniqueness: 13-Methyldotriacontane is unique due to the specific position of its methyl group, which can influence its physical properties and reactivity compared to other methyl-substituted dotriacontanes. This positional isomerism can affect its melting point, boiling point, and solubility, making it suitable for specific applications where these properties are critical.
Propriétés
Numéro CAS |
35857-54-6 |
|---|---|
Formule moléculaire |
C33H68 |
Poids moléculaire |
464.9 g/mol |
Nom IUPAC |
13-methyldotriacontane |
InChI |
InChI=1S/C33H68/c1-4-6-8-10-12-14-16-17-18-19-20-21-22-24-26-28-30-32-33(3)31-29-27-25-23-15-13-11-9-7-5-2/h33H,4-32H2,1-3H3 |
Clé InChI |
KDIOBJDKGGLUPU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Hydroxy(methoxy)phosphoryl]carbamic acid](/img/structure/B14687420.png)
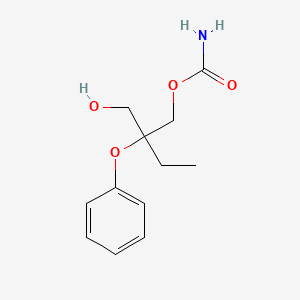
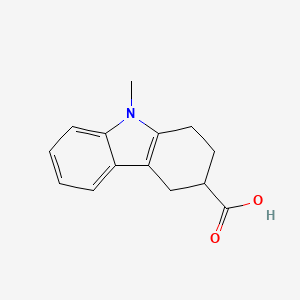

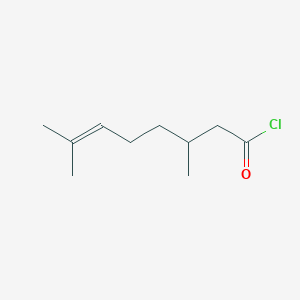
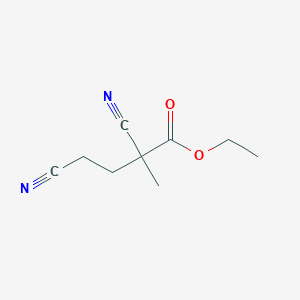
![Naphthalene, 1-[(phenylmethyl)seleno]-](/img/structure/B14687455.png)
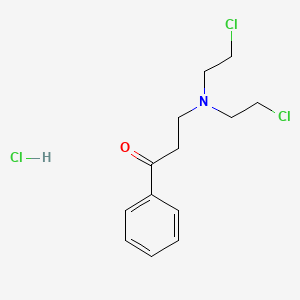


![N'-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide](/img/structure/B14687476.png)


